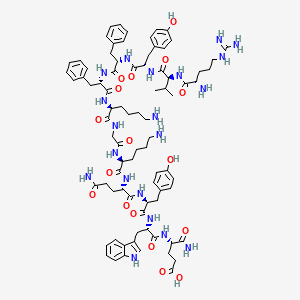

VnP-16

Description

BenchChem offers high-quality VnP-16 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about VnP-16 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C82H112N20O17 |

|---|---|

Molecular Weight |

1649.9 g/mol |

IUPAC Name |

(4S)-5-amino-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C82H112N20O17/c1-47(2)70(102-72(110)56(85)21-15-39-90-82(88)89)81(119)101-65(43-51-27-31-54(104)32-28-51)79(117)99-63(41-49-18-7-4-8-19-49)77(115)98-62(40-48-16-5-3-6-17-48)76(114)95-59(23-11-13-37-83)73(111)92-46-68(106)93-60(24-12-14-38-84)74(112)96-61(33-35-67(86)105)75(113)97-64(42-50-25-29-53(103)30-26-50)78(116)100-66(44-52-45-91-57-22-10-9-20-55(52)57)80(118)94-58(71(87)109)34-36-69(107)108/h3-10,16-20,22,25-32,45,47,56,58-66,70,91,103-104H,11-15,21,23-24,33-44,46,83-85H2,1-2H3,(H2,86,105)(H2,87,109)(H,92,111)(H,93,106)(H,94,118)(H,95,114)(H,96,112)(H,97,113)(H,98,115)(H,99,117)(H,100,116)(H,101,119)(H,102,110)(H,107,108)(H4,88,89,90)/t56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-/m0/s1 |

InChI Key |

RVACIXFKXBLKQM-XUDQAUDASA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

A Technical Guide to the Bioactive Functions of Vitronectin-Derived Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitronectin (Vn), a key glycoprotein in the extracellular matrix (ECM) and plasma, plays a pivotal role in cellular adhesion, migration, and signaling. Its biological activity is not solely dependent on the intact protein but is also mediated by several bioactive peptide sequences within its structure. These peptides, derived from distinct functional domains of vitronectin, offer therapeutic potential by targeting specific cellular receptors and modulating downstream signaling pathways. This technical guide provides an in-depth analysis of the core functions of these vitronectin-derived bioactive peptides, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

The RGD Motif: A Cornerstone of Cell Adhesion

The Arginine-Glycine-Aspartic acid (RGD) sequence is the most well-characterized cell adhesion motif found in numerous ECM proteins, including vitronectin.[1] It primarily functions by binding to integrin receptors on the cell surface, thereby mediating cell-matrix interactions.[1]

Core Functions

-

Cell Adhesion and Spreading: The primary role of the RGD sequence is to facilitate the attachment and spreading of cells on the ECM.[2] This interaction is crucial for tissue architecture, cell migration, and survival.

-

Integrin-Mediated Signaling: Upon binding to integrins, the RGD motif triggers intracellular signaling cascades that influence cell behavior, including proliferation, differentiation, and apoptosis.[2] The specific cellular response is dependent on the integrin subtype engaged and the cellular context.[2]

Quantitative Data: Integrin Binding Affinity

The affinity of RGD-containing peptides for various integrin subtypes is a critical determinant of their biological activity. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are common metrics used to quantify this interaction.

| Peptide/Ligand | Integrin Subtype | IC50 (nM) | Kd (nM) | Reference |

| RGD | αvβ3 | 89 | - | [3] |

| RGD | α5β1 | 335 | - | [3] |

| RGD | αvβ5 | 440 | - | [3] |

| GRGDSP | αvβ3 | ~12 - 89 | - | [4] |

| GRGDSP | αvβ5 | ~167 - 580 | - | [4] |

| GRGDSP | α5β1 | ~34 - 335 | - | [4] |

| Cyclic(RGDfV) | αvβ3 | - | - | [5] |

| Cilengitide | αvβ3 | 0.54 | - | [4] |

| Cilengitide | αvβ5 | 8 | - | [4] |

| Cilengitide | α5β1 | 15.4 | - | [4] |

| RGD-5 (linear) | αvβ3 | 91,000 | - | [6] |

| RGD-6 (cyclic) | αvβ3 | 3,600 | - | [6] |

Signaling Pathway

Binding of the vitronectin RGD motif to αvβ3 integrin initiates a signaling cascade that often involves the activation of Focal Adhesion Kinase (FAK). This, in turn, can influence downstream pathways such as the MAPK/ERK pathway, impacting cell survival and proliferation. In alveolar epithelial cells, this pathway has been shown to regulate TGF-β-induced apoptosis.[7]

RGD-Integrin Signaling Pathway.

Experimental Protocols

Integrin Binding Assay (Solid-Phase)

-

Plate Coating: 96-well ELISA plates are coated overnight at 4°C with an extracellular matrix protein (e.g., vitronectin at 1-5 µg/mL) in a carbonate buffer (pH 9.6).[4]

-

Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

-

Incubation: Soluble, purified integrin receptors are added to the wells in the presence of varying concentrations of the test RGD peptide.

-

Detection: Bound integrins are detected using a primary antibody specific to the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Quantification: A chromogenic substrate is added, and the absorbance is measured. The IC50 value is calculated from the resulting dose-response curve.[4]

Cell Adhesion Assay

-

Plate Coating: 96-well plates are coated with the RGD peptide or control peptide at a defined concentration (e.g., 10 µg/mL) and incubated to allow for adsorption.[8]

-

Cell Seeding: Cells (e.g., fibroblasts, endothelial cells) are harvested, resuspended in serum-free media, and seeded onto the coated wells.[5]

-

Incubation: The cells are incubated for a short period (e.g., 1-2 hours) to allow for attachment.

-

Washing: Non-adherent cells are removed by gentle washing with phosphate-buffered saline (PBS).

-

Quantification: Adherent cells are fixed and stained (e.g., with crystal violet). The dye is then solubilized, and the absorbance is measured to quantify the number of attached cells.[9]

The Somatomedin B (SMB) Domain: A Modulator of Proteolysis and Cell Migration

Core Functions

Quantitative Data: Binding to PAI-1

| Interacting Molecules | Dissociation Constant (Kd) | Reference |

| Somatomedin B and PAI-1 | ~1 nM | [13] |

| PAI-1 and Vitronectin (outside SMB) | ~100-fold higher than SMB interaction | [11][14] |

Signaling and Interaction Pathway

SMB Domain Interaction Network.

Experimental Protocols

-

Chromogenic Reaction: A chromogenic substrate specific for plasmin is added. The residual t-PA activity converts plasminogen to plasmin, which then cleaves the substrate, producing a color change.

The Heparin-Binding Domain (HBD): A Multifunctional Regulator

The C-terminal region of vitronectin contains a highly basic heparin-binding domain (HBD) that is involved in a variety of biological processes beyond its interaction with heparin and other glycosaminoglycans.

Core Functions

-

Enhancement of IGF-I Signaling: The HBD of vitronectin binds to the αVβ3 integrin at a site distinct from the RGD binding site, an interaction that is necessary for the potentiation of Insulin-like Growth Factor-I (IGF-I) signaling.[17][18]

-

Vitronectin Oligomerization: The HBD is implicated in the oligomerization of vitronectin, a process that enhances its cell adhesion and spreading activity.[19]

-

Inhibition of Complement Pathway: Peptides derived from the HBD can inhibit the lytic activity of the membrane attack complex of the complement system.[20]

Quantitative Data: Inhibition of Hemolysis

| Peptide/Fragment | Concentration for Inhibition | Reference |

| Intact Vitronectin | 45 µM | [20] |

| Cyanogen Bromide Fragments of Vitronectin | 11 µM | [20] |

Signaling Pathway

The HBD enhances IGF-I signaling by binding to a cysteine loop on the β3 integrin subunit. This interaction leads to the phosphorylation of the β3 subunit and the adaptor protein Shc, ultimately resulting in the activation of the MAPK pathway, a key downstream mediator of IGF-I signaling.[17]

Heparin-Binding Domain Signaling.

Experimental Protocols

IGF-I Signaling Assay (Western Blot)

-

Cell Culture and Treatment: Smooth muscle cells are cultured and then treated with the HBD peptide in the presence or absence of IGF-I.

-

Cell Lysis: After treatment, the cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated forms of signaling proteins (e.g., p-β3, p-Shc, p-MAPK) and then with a secondary antibody.

-

Visualization and Quantification: The protein bands are visualized using chemiluminescence and quantified by densitometry.

VnP-16: A Bioactive Peptide for Bone Regeneration

A specific vitronectin-derived peptide, designated VnP-16, has been identified as a potent regulator of bone metabolism, exhibiting a dual role in promoting bone formation and inhibiting bone resorption.[21]

Core Functions

-

Osteoblast Promotion: VnP-16 enhances the differentiation and activity of osteoblasts, the cells responsible for bone formation.[21]

-

Osteoclast Inhibition: This peptide also suppresses the differentiation and resorptive activity of osteoclasts, the cells that break down bone tissue.[21]

-

Modulation of Immune Response: VnP-16 can modulate the Th17/Treg imbalance, suggesting a role in inflammatory conditions such as spondyloarthritis.[22]

Quantitative Data: Effects on Bone Cells

| Parameter | Effect of VnP-16 | Fold Change | Reference |

| Osteoblast Number (in vivo) | Increase | 2.4-fold higher | [21] |

| Osteoclast Number (in vivo) | Decrease | 0.5-fold lower | [21] |

Signaling Pathway

VnP-16 exerts its dual effects through distinct signaling pathways. It promotes osteoblast differentiation via β1 integrin-FAK signaling. Conversely, it suppresses osteoclast differentiation through the JNK-c-Fos-NFATc1 pathway and inhibits their resorptive function via αvβ3 integrin-c-Src-PYK2 signaling.[23]

VnP-16 Signaling in Bone Cells.

Experimental Protocols

Osteoblast Differentiation Assay

-

Cell Culture: Osteoblast precursor cells are cultured in a standard growth medium.

-

Induction of Differentiation: The medium is switched to an osteogenic differentiation medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone) supplemented with VnP-16 or a control peptide.

-

Alkaline Phosphatase (ALP) Staining: After a set period (e.g., 7-14 days), the cells are fixed and stained for ALP activity, an early marker of osteoblast differentiation.

-

Mineralization Assay (Alizarin Red S Staining): At a later time point (e.g., 21 days), the cells are fixed and stained with Alizarin Red S to visualize calcium deposition, a marker of mature osteoblasts.

-

Quantification: The stained areas can be quantified by image analysis or by extracting the dye and measuring its absorbance.[21]

Conclusion

The bioactive peptides derived from vitronectin represent a versatile toolkit for modulating a wide range of cellular processes. From the fundamental role of the RGD motif in cell adhesion to the more nuanced regulatory functions of the SMB and heparin-binding domains, and the therapeutic potential of peptides like VnP-16, these molecules offer exciting opportunities for the development of novel therapeutics and biomaterials. A thorough understanding of their quantitative bioactivity, signaling mechanisms, and the experimental methodologies to assess their function is paramount for harnessing their full potential in research and drug development.

References

- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RGD peptide | Integrin Receptor Inhibitors: R&D Systems [rndsystems.com]

- 4. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The vitronectin RGD motif regulates TGF-β-induced alveolar epithelial cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell viability, adhesion, and aggregation assays [bio-protocol.org]

- 10. Somatomedin B - Wikipedia [en.wikipedia.org]

- 11. Characterization of a Site on PAI-1 That Binds to Vitronectin Outside of the Somatomedin B Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. www-structmed.cimr.cam.ac.uk [www-structmed.cimr.cam.ac.uk]

- 14. Characterization of a site on PAI-1 that binds to vitronectin outside of the somatomedin B domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PAI-1 Assays [practical-haemostasis.com]

- 16. Molecular mechanism of two nanobodies that inhibit PAI-1 activity reveals a modulation at distinct stages of the PAI-1/plasminogen activator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The heparin binding domain of vitronectin is the region that is required to enhance insulin-like growth factor-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Validate User [academic.oup.com]

- 19. Heparin binding domain in vitronectin is required for oligomerization and thus enhances integrin mediated cell adhesion and spreading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The heparin binding domain of S-protein/vitronectin binds to complement components C7, C8, and C9 and perforin from cytolytic T-cells and inhibits their lytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A vitronectin-derived peptide reverses ovariectomy-induced bone loss via regulation of osteoblast and osteoclast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A vitronectin-derived peptide prevents and restores alveolar bone loss by modulating bone re-modelling and expression of RANKL and IL-17A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Dichotomy of Integrin Signaling in Response to VnP-16 and VP-16 (Etoposide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Integrin signaling, a cornerstone of cell adhesion, proliferation, and survival, plays a dual role in the context of therapeutic agents, acting as both a direct target for promoting tissue regeneration and a mediator of resistance to conventional chemotherapy. This technical guide provides an in-depth exploration of the interaction between integrin signaling pathways and two distinct compounds: the vitronectin-derived peptide VnP-16 and the chemotherapeutic drug VP-16 (etoposide). A frequent point of confusion, this document clarifies that VnP-16 is an experimental peptide that leverages integrin signaling for bone regeneration, while VP-16 (etoposide) is a widely used topoisomerase II inhibitor whose efficacy is often limited by integrin-mediated chemoresistance. This guide will dissect the molecular mechanisms, present key quantitative data, detail experimental protocols, and provide visual diagrams of the signaling cascades for both compounds, offering a comprehensive resource for researchers in oncology and regenerative medicine.

Introduction: VnP-16 vs. VP-16 (Etoposide) - A Critical Distinction

It is imperative to distinguish between VnP-16 and VP-16, as they are distinct molecules with different mechanisms of action and therapeutic applications.

-

VnP-16: A synthetic peptide derived from human vitronectin (residues 270-281).[1] It is being investigated for its anti-osteoporotic effects, promoting bone formation and inhibiting bone resorption through direct interaction with specific integrins.[2][3]

-

VP-16 (Etoposide): A semi-synthetic derivative of podophyllotoxin, is a well-established chemotherapeutic agent. It functions as a topoisomerase II inhibitor, inducing DNA double-strand breaks and leading to apoptotic cell death in cancer cells.[4] Integrin signaling is implicated in the development of resistance to etoposide.

This guide will address each compound separately, detailing their unique relationship with the integrin signaling pathway.

VnP-16: A Modulator of Integrin Signaling for Bone Remodeling

VnP-16 has emerged as a promising agent for treating bone loss by simultaneously stimulating bone formation and inhibiting bone resorption.[3] Its mechanism is intrinsically linked to the modulation of β1 and αvβ3 integrin signaling pathways in osteoblasts and osteoclasts, respectively.

VnP-16 and Osteoblast Differentiation: The β1 Integrin/FAK Pathway

VnP-16 promotes the differentiation and activity of osteoblasts, the cells responsible for bone formation, by directly engaging with β1 integrins.[2][3] This interaction triggers the activation of Focal Adhesion Kinase (FAK), a critical non-receptor tyrosine kinase that mediates integrin signaling.[2][3]

VnP-16 and Osteoclast Inhibition: The αvβ3 Integrin Pathway

Concurrently, VnP-16 inhibits the formation and resorptive function of osteoclasts, the cells that break down bone tissue. This is achieved through the modulation of two distinct downstream cascades initiated by αvβ3 integrin engagement.[1][3]

-

Inhibition of Osteoclast Differentiation: VnP-16 suppresses the differentiation of osteoclast precursors by inhibiting the JNK-c-Fos-NFATc1 signaling axis.[3]

-

Inhibition of Bone Resorption: VnP-16 restrains the bone-resorbing activity of mature osteoclasts by targeting the αvβ3 integrin-c-Src-PYK2 pathway.[3]

Quantitative Data: VnP-16 Effects on Bone Remodeling Markers

| Marker | Cell Type | Treatment | Change | Reference |

| Alkaline Phosphatase (ALP) | Osteoblasts | VnP-16 | Increased expression | [3] |

| Bone Sialoprotein (BSP) | Osteoblasts | VnP-16 | Increased expression | [3] |

| Osteoblast Number | Murine Model | VnP-16 | Significantly higher | [3] |

| Osteoclast Differentiation | In vitro | VnP-16 | Inhibited | [3] |

| Bone Resorption | In vitro | VnP-16 | Inhibited | [3] |

Experimental Protocols

-

Cell Culture and Treatment: Culture primary osteoblasts or a suitable cell line (e.g., MC3T3-E1) in appropriate media. Treat cells with VnP-16 at various concentrations and time points.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-FAK (Tyr397) and total FAK overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect chemiluminescence using an imaging system.

-

Cell Culture and Treatment: Culture osteoclast precursor cells (e.g., bone marrow-derived macrophages) on coverslips and treat with RANKL in the presence or absence of VnP-16.

-

Immunofluorescence Staining: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA. Incubate with an anti-NFATc1 antibody, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

-

Microscopy and Analysis: Visualize cells using a fluorescence microscope and quantify the percentage of cells with nuclear NFATc1 localization.

VP-16 (Etoposide): Integrin Signaling as a Driver of Chemoresistance

Etoposide is a cornerstone of many chemotherapy regimens, but its effectiveness can be compromised by the development of drug resistance. A growing body of evidence points to the activation of integrin signaling as a key mechanism of this resistance.

The Role of β1 Integrin in Etoposide-Induced DNA Damage

Adhesion of cancer cells to extracellular matrix (ECM) components like fibronectin via β1 integrins can significantly reduce the amount of DNA damage induced by etoposide.[4] This protective effect is a major contributor to cell survival and chemoresistance.

Downstream Effectors: FAK and PI3K/Akt Pathways

The binding of β1 integrins to fibronectin activates downstream pro-survival signaling pathways, including the FAK and PI3K/Akt pathways. This activation is associated with a reduction in topoisomerase II activity and alterations in its nuclear localization, ultimately leading to decreased DNA damage and apoptosis.

Quantitative Data: Integrin-Mediated Etoposide Resistance

| Parameter | Cell Line | Condition | Result | Reference |

| DNA Double-Strand Breaks | U937 | Adhesion to Fibronectin | 40-60% reduction | [4] |

| Topoisomerase II Activity | U937 | Adhesion to Fibronectin | 20-30% lower | [5] |

| Etoposide-Induced Apoptosis | Small Cell Lung Cancer Cells | Adhesion to ECM | Inhibited | [6] |

| Cell Viability | Neuroblastoma Cells | Etoposide (10 µM) | Dose-dependent reduction |

Experimental Protocols

-

Cell Culture and Treatment: Culture cells (e.g., U937) in suspension or on plates coated with fibronectin (10-40 µg/mL). Treat with etoposide for the desired time.

-

Cell Harvesting and Embedding: Harvest cells and embed in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse cells in a high-salt, neutral pH lysis buffer to remove membranes and cytoplasm, leaving behind the nucleoid.

-

Electrophoresis: Subject the slides to electrophoresis under neutral pH conditions. DNA with double-strand breaks will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Analysis: Quantify the percentage of DNA in the comet tail as a measure of DNA damage.

-

Cell Seeding: Seed cells in a 96-well plate in the presence or absence of a fibronectin coating.

-

Drug Treatment: Treat cells with a range of etoposide concentrations.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Conclusion and Future Directions

The distinct interactions of VnP-16 and VP-16 (etoposide) with integrin signaling pathways highlight the multifaceted nature of this signaling axis in health and disease. VnP-16 offers a promising strategy for regenerative medicine by directly targeting integrins to promote bone formation. In contrast, the engagement of integrin signaling by cancer cells represents a significant hurdle in chemotherapy, leading to resistance to drugs like etoposide.

For researchers and drug development professionals, a deeper understanding of these context-dependent roles of integrin signaling is crucial. Future research should focus on:

-

For VnP-16: Elucidating the precise downstream targets of FAK activation in osteoblasts and further characterizing the inhibition of the JNK and c-Src pathways in osteoclasts.

-

For VP-16 (Etoposide): Developing strategies to overcome integrin-mediated chemoresistance, potentially through combination therapies that include integrin inhibitors or modulators of downstream signaling pathways like FAK and PI3K/Akt.

By continuing to unravel the complexities of integrin signaling, the scientific community can pave the way for more effective therapies for a range of conditions, from osteoporosis to cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Integrin activation suppresses etoposide-induced DNA strand breakage in cultured murine tumor-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Culture Protocol - Immuno-oncology Potency Assay | Axion Biosystems [axionbiosystems.com]

- 4. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]

- 5. Reduction in drug-induced DNA double-strand breaks associated with β1 integrin–mediated adhesion correlates with drug resistance in U937 cells | Blood | American Society of Hematology [ashpublications.org]

- 6. vivotecnia.com [vivotecnia.com]

VnP-16: A Dual-Action Peptide for Bone Remodeling - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VnP-16 is a synthetic peptide derived from human vitronectin, encompassing residues 270-281 (H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2). This novel therapeutic agent has demonstrated a unique dual-action mechanism in bone remodeling, promoting bone formation while simultaneously inhibiting bone resorption. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of VnP-16, including detailed experimental protocols and an exploration of its underlying signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of bone biology, drug discovery, and regenerative medicine.

Discovery and Rationale

VnP-16 was developed from the biologically active core sequence of human vitronectin, a glycoprotein involved in cell adhesion and migration. The rationale for its development was to identify a peptide fragment that could mimic the bone-forming activities of vitronectin while also possessing anti-resorptive properties, making it a potential therapeutic agent for osteoporosis and other bone-related disorders.

Synthesis of VnP-16

VnP-16 is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. A detailed methodology is provided below.

Experimental Protocol: Solid-Phase Peptide Synthesis of VnP-16

Materials:

-

Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Trp(Boc)-OH, etc.)

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

-

Ether

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (Fmoc-Glu(OtBu)-OH) in DMF.

-

Add DIC and OxymaPure to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the VnP-16 sequence (Trp, Tyr, Gln, Lys, Gly, Lys, Phe, Phe, Tyr, Val, Arg).

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

-

Cleavage and Deprotection of Side Chains:

-

Prepare a cleavage cocktail of TFA/TIS/DTT/Water (92.5:2.5:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the peptide by adding cold ether to the filtrate.

-

Purification:

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold ether.

-

Dissolve the crude peptide in water and purify using a reverse-phase HPLC system.

-

-

Characterization: Confirm the identity and purity of the synthesized VnP-16 peptide using mass spectrometry and analytical HPLC.

-

Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

Biological Activity and Mechanism of Action

VnP-16 exhibits a dual effect on bone remodeling by directly influencing both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Anabolic Effect on Osteoblasts

VnP-16 promotes osteoblast differentiation and activity. This action is mediated through its interaction with β1 integrin on the osteoblast cell surface, leading to the activation of Focal Adhesion Kinase (FAK). FAK activation triggers downstream signaling cascades that ultimately enhance the expression of osteogenic marker genes and promote bone matrix deposition.

Figure 1: VnP-16 signaling in osteoblasts.

Anti-Catabolic Effect on Osteoclasts

VnP-16 inhibits osteoclast differentiation and resorptive function. This is achieved by interfering with two key signaling pathways. Firstly, it suppresses the JNK-c-Fos-NFATc1 signaling cascade, which is crucial for osteoclast differentiation. Secondly, it disrupts the αvβ3 integrin-mediated signaling, specifically the c-Src-PYK2 pathway, which is essential for the bone-resorbing activity of mature osteoclasts.

Figure 2: VnP-16 inhibitory signaling in osteoclasts.

Preclinical Efficacy

In vitro and in vivo studies have demonstrated the therapeutic potential of VnP-16 in bone loss models.

In Vitro Data

-

Osteoblast Differentiation: VnP-16 has been shown to increase the expression of osteogenic markers such as alkaline phosphatase (ALP), Runx2, and osteocalcin in osteoblast precursor cells.

-

Osteoclast Differentiation: VnP-16 significantly reduces the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts in a dose-dependent manner.

In Vivo Data

In animal models of osteoporosis, such as ovariectomized rodents, administration of VnP-16 has been shown to:

-

Increase bone mineral density (BMD).

-

Improve trabecular bone architecture, as observed by micro-computed tomography (micro-CT).

-

Enhance bone formation rates while reducing bone resorption markers.

Quantitative Data

Note: Specific quantitative data such as IC50 values for osteoblast and osteoclast differentiation, detailed percentage changes in in-vivo bone parameters, and pharmacokinetic data for VnP-16 are not publicly available in the reviewed literature. The following tables are structured to accommodate such data as it becomes available.

Table 1: In Vitro Activity of VnP-16

| Assay | Cell Type | Parameter | VnP-16 Activity |

|---|---|---|---|

| Osteoblast Differentiation | MC3T3-E1 | ALP Activity | Data not available |

| Mineralization | Data not available | ||

| Osteoclast Differentiation | RAW 264.7 | TRAP+ Cells | Data not available |

| | | IC50 | Data not available |

Table 2: In Vivo Efficacy of VnP-16 in Ovariectomized Rodent Model

| Parameter | Vehicle Control | VnP-16 Treatment | % Change |

|---|---|---|---|

| Bone Volume/Total Volume (BV/TV) (%) | Data not available | Data not available | Data not available |

| Trabecular Number (Tb.N) (1/mm) | Data not available | Data not available | Data not available |

| Trabecular Thickness (Tb.Th) (µm) | Data not available | Data not available | Data not available |

| Trabecular Separation (Tb.Sp) (µm) | Data not available | Data not available | Data not available |

Table 3: Pharmacokinetic Properties of VnP-16

| Parameter | Value |

|---|---|

| Half-life (t1/2) | Data not available |

| Clearance (CL) | Data not available |

| Volume of Distribution (Vd) | Data not available |

| Bioavailability | Data not available |

Experimental Protocols

In Vitro Osteoblast Differentiation Assay

Materials:

-

Osteoblast precursor cell line (e.g., MC3T3-E1)

-

Alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Osteogenic induction medium (alpha-MEM with 10% FBS, 1% P/S, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)

-

VnP-16 peptide

-

Alkaline Phosphatase (ALP) staining kit

-

Alizarin Red S staining solution

Procedure:

-

Cell Seeding: Seed MC3T3-E1 cells in a 24-well plate at a density of 5 x 10^4 cells/well and culture in standard medium for 24 hours.

-

Treatment: Replace the medium with osteogenic induction medium containing various concentrations of VnP-16. A vehicle control (medium without VnP-16) should be included.

-

Medium Change: Change the medium every 2-3 days.

-

ALP Staining (Day 7):

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 10 minutes.

-

Wash with PBS and stain for ALP activity according to the manufacturer's instructions.

-

Observe and quantify the staining intensity.

-

-

Alizarin Red S Staining (Day 21):

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash with deionized water.

-

Stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.

-

Wash thoroughly with deionized water to remove excess stain.

-

Observe and quantify the mineralized nodules.

-

Figure 4: Workflow for in vitro osteoclast differentiation assay.

Future Directions

VnP-16 represents a promising therapeutic candidate for the treatment of osteoporosis and other bone disorders. Further research is warranted to:

-

Elucidate the detailed downstream signaling events in both osteoblasts and osteoclasts.

-

Conduct comprehensive pharmacokinetic and toxicological studies.

-

Evaluate its efficacy and safety in large animal models and eventually in human clinical trials.

Conclusion

VnP-16 is a novel vitronectin-derived peptide with a unique dual-action mechanism on bone remodeling. Its ability to stimulate bone formation while concurrently inhibiting bone resorption positions it as a highly attractive candidate for the development of new anti-osteoporotic therapies. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study and potential clinical application of VnP-16.

VnP-16: A Dual-Action Modulator of Bone Remodeling for Osteoporosis Therapy

An In-Depth Technical Guide on the Biological Activity and Targets of a Novel Vitronectin-Derived Peptide

Executive Summary

VnP-16, a bioactive peptide derived from human vitronectin, has emerged as a significant subject of research in bone biology and therapeutics. This document provides a comprehensive technical overview of VnP-16's biological activities, its molecular targets, and the signaling pathways it modulates. Exhibiting a dual-action mechanism, VnP-16 concurrently promotes bone formation and inhibits bone resorption, positioning it as a promising therapeutic agent for osteoporosis and other bone-related disorders. This guide synthesizes key findings, presents quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular mechanisms to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

VnP-16 is a synthetic peptide with the sequence H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2, corresponding to residues 270–281 of human vitronectin.[1] Its primary therapeutic potential lies in its ability to address the imbalance in bone remodeling that characterizes osteoporosis. Unlike many existing therapies that solely target bone resorption, VnP-16 also actively stimulates bone formation, offering a more comprehensive approach to restoring bone homeostasis.[2][3] This has been demonstrated in preclinical models, where VnP-16 reversed bone loss in ovariectomy-induced osteoporosis.[2][4]

Core Biological Activities and Molecular Targets

The multifaceted biological activity of VnP-16 stems from its interaction with specific integrin receptors on bone cells, leading to the modulation of distinct signaling pathways that govern bone formation and resorption.

Promotion of Bone Formation

VnP-16 exhibits a potent anabolic effect on bone by accelerating the differentiation and activity of osteoblasts, the cells responsible for synthesizing new bone matrix.[5][6] This activity is primarily mediated through its direct interaction with β1 integrin .[2][5]

Inhibition of Bone Resorption

Simultaneously, VnP-16 curtails bone resorption through a two-pronged approach targeting osteoclasts, the cells that break down bone tissue. It inhibits the differentiation of osteoclast precursors and restrains the resorptive function of mature osteoclasts.[2][5] This anti-resorptive action is mediated by the modulation of αvβ3 integrin signaling.[1]

Signaling Pathways Modulated by VnP-16

The engagement of VnP-16 with its target integrins initiates downstream signaling cascades that culminate in its dual effects on bone remodeling.

Osteoblast Differentiation: The β1 integrin-FAK Pathway

Upon binding to β1 integrin on osteoblasts, VnP-16 triggers the activation of Focal Adhesion Kinase (FAK).[2][5] The phosphorylation of FAK is a critical event that initiates a signaling cascade promoting the differentiation of osteoprogenitor cells into mature, bone-forming osteoblasts.[7][8][9]

Caption: VnP-16 stimulates osteoblast differentiation via the β1 integrin/FAK signaling pathway.

Osteoclast Differentiation: Suppression of the JNK-c-Fos-NFATc1 Axis

VnP-16 inhibits the formation of new osteoclasts by suppressing the JNK-c-Fos-NFATc1 signaling pathway.[2][5] This pathway is essential for the transcriptional program that drives osteoclastogenesis.[10][11][12] By restraining this cascade, VnP-16 effectively reduces the population of mature osteoclasts.

Caption: VnP-16 inhibits osteoclast differentiation by downregulating the JNK/c-Fos/NFATc1 pathway.

Osteoclast Function: Inhibition of the αvβ3 integrin-c-Src-PYK2 Pathway

In mature osteoclasts, VnP-16 inhibits their bone-resorbing activity by modulating the αvβ3 integrin-c-Src-PYK2 signaling pathway.[2][5] This pathway is crucial for the cytoskeletal organization and formation of the sealing zone, a structure essential for bone resorption.[13][14]

Caption: VnP-16 inhibits bone resorption by interfering with the αvβ3 integrin/c-Src/PYK2 signaling cascade.

Quantitative Data Summary

The following table summarizes the concentrations of VnP-16 used in key in vivo studies that demonstrated its therapeutic efficacy. While specific IC50 and EC50 values from in vitro dose-response studies are not extensively reported in the available literature, these concentrations provide a benchmark for its biological activity.

| Experimental Model | Species | VnP-16 Administration | Key Findings | Reference |

| Ligature-induced periodontitis | Rat | 100 μg/10 μl, topical intrasulcular injection | Prevented and reversed alveolar bone loss. | [15] |

| Ligature-induced periodontitis | Mouse | 50 μg/5 μl, direct intragingival injection | Prevented and reversed alveolar bone loss. | [15] |

| Ovariectomy-induced osteoporosis | Mouse | Subcutaneous injection (dosage not specified in abstract) | Reversed bone loss by promoting bone formation and inhibiting bone resorption. | [3][4] |

Experimental Protocols

The biological effects of VnP-16 can be assessed using established in vitro assays for osteoblast and osteoclast differentiation and function.

Osteoblast Differentiation Assay

This protocol is designed to evaluate the pro-osteogenic effects of VnP-16.

-

Cell Seeding: Plate human mesenchymal stem cells (hMSCs) or murine pre-osteoblastic cells (e.g., C3H10T1/2) at an appropriate density in a multi-well plate.[16][17]

-

Induction of Differentiation: Culture cells in an osteogenic differentiation medium containing ascorbic acid, β-glycerophosphate, and dexamethasone. Treat experimental groups with VnP-16 at various concentrations.[16][17]

-

Early-Stage Analysis (Alkaline Phosphatase Activity): After 7-12 days, fix the cells and stain for alkaline phosphatase (ALP) activity using a leukocyte alkaline phosphatase kit. Quantify the stained area.[17]

-

Late-Stage Analysis (Mineralization): After 14-21 days, fix the cells and stain with 2% Alizarin Red S solution to visualize calcium deposits. Extract the stain for quantification.[17][18]

-

Gene Expression Analysis: At various time points, isolate RNA and perform qRT-PCR to measure the expression of osteogenic marker genes such as Runx2, Alpl, Col1a1, and Bglap.[16]

Caption: Experimental workflow for the osteoblast differentiation assay.

Osteoclast Differentiation Assay

This protocol is used to assess the inhibitory effects of VnP-16 on osteoclastogenesis.

-

Cell Isolation and Seeding: Isolate bone marrow macrophages (BMMs) from the long bones of mice or use a macrophage cell line such as RAW264.7. Plate the cells in a multi-well plate.[19][20][21]

-

Induction of Differentiation: Culture the cells in α-MEM supplemented with M-CSF (macrophage colony-stimulating factor) and RANKL (receptor activator of nuclear factor-κB ligand) to induce osteoclast differentiation.[19][21] Treat experimental groups with VnP-16.

-

Analysis (TRAP Staining): After 5-7 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a hallmark enzyme of osteoclasts.[21] Identify osteoclasts as TRAP-positive multinucleated (≥3 nuclei) cells and quantify their number and size.[21][22]

Caption: Experimental workflow for the osteoclast differentiation assay.

Western Blotting for Signaling Pathway Analysis

This protocol is for investigating the effect of VnP-16 on key signaling proteins.

-

Cell Treatment and Lysis: Treat osteoblasts or osteoclasts with VnP-16 for various durations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of FAK, JNK, c-Src, and PYK2. Subsequently, incubate with a horseradish peroxidase-conjugated secondary antibody.[23]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

Conclusion and Future Directions

VnP-16 represents a novel and promising therapeutic strategy for osteoporosis and related bone disorders. Its unique dual-action mechanism, which involves the promotion of bone formation through the β1 integrin-FAK pathway and the inhibition of bone resorption via the JNK-c-Fos-NFATc1 and αvβ3 integrin-c-Src-PYK2 pathways, distinguishes it from current therapeutic options. The data presented in this guide underscore the significant potential of VnP-16. Future research should focus on comprehensive dose-response studies to establish precise efficacy and safety profiles, as well as on the development of optimized formulations and delivery systems to enhance its clinical translatability.

References

- 1. researchgate.net [researchgate.net]

- 2. Cbl Associates with Pyk2 and Src to Regulate Src Kinase Activity, αvβ3 Integrin-Mediated Signaling, Cell Adhesion, and Osteoclast Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Vitronectin-Derived Peptide Restores Ovariectomy-Induced Bone Loss by Dual Regulation of Bone Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A vitronectin-derived peptide reverses ovariectomy-induced bone loss via regulation of osteoblast and osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. β1 Integrin/FAK/cortactin signaling is essential for human head and neck cancer resistance to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β1 Integrins Mediate Mechanosensitive Signaling Pathways in Osteocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Association of β1 Integrin with Focal Adhesion Kinase and Paxillin in Differentiating Schwann Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NCX1 disturbs calcium homeostasis and promotes RANKL-induced osteoclast differentiation by regulating JNK/c-Fos/NFATc1 signaling pathway in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NCX1 disturbs calcium homeostasis and promotes RANKL-induced osteoclast differentiation by regulating JNK/c-Fos/NFATc1 signaling pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PYK2 in osteoclasts is an adhesion kinase, localized in the sealing zone, activated by ligation of alpha(v)beta3 integrin, and phosphorylated by src kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A vitronectin-derived peptide prevents and restores alveolar bone loss by modulating bone re-modelling and expression of RANKL and IL-17A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of WNT3A and WNT16 on the Osteogenic and Adipogenic Differentiation of Perivascular Stem/Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promocell.com [promocell.com]

- 19. scielo.isciii.es [scielo.isciii.es]

- 20. inside.ewu.edu [inside.ewu.edu]

- 21. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]

- 23. Focal adhesion kinase inhibitors prevent osteoblast mineralization in part due to suppression of Akt-mediated stabilization of osterix - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of VnP-16 on Osteoblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of the vitronectin-derived peptide, VnP-16, on osteoblast function. VnP-16 has emerged as a promising bioactive agent with the potential to promote bone formation. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows involved in studying its effects.

Data Presentation

The following tables summarize the reported effects of VnP-16 on osteoblast proliferation, differentiation, and mineralization. While comprehensive dose-response data is limited in the currently available literature, the existing findings consistently demonstrate the pro-osteogenic properties of VnP-16.

Table 1: Effect of VnP-16 on Osteoblast Proliferation and Viability

| Parameter | Cell Type | VnP-16 Concentration | Observed Effect | Citation |

| Proliferation/Viability | Bone Marrow Mesenchymal Stem Cells (BMMs) | 9.1 µg/cm² | No significant effect on proliferation or viability, indicating a non-toxic effect at a concentration that inhibits osteoclastogenesis. | [1] |

| Apoptosis | Osteogenic cells | 9.1 µg/cm² | Did not affect apoptosis, suggesting the pro-osteogenic effects are not due to altered cell survival. | [1] |

Table 2: Effect of VnP-16 on Osteoblast Differentiation

| Parameter | Cell Type | VnP-16 Concentration | Observed Effect | Citation |

| Alkaline Phosphatase (ALP) Activity | Osteoblast precursors | Not specified | Increased ALP activity, an early marker of osteoblast differentiation. | [1] |

| Bone Sialoprotein Expression | In vivo calvarial defect model | Not specified | Significantly higher expression compared to control. | [1] |

| Osteoblast Number | In vivo ovariectomy-induced bone loss model | Not specified | 2.4-fold higher osteoblast number compared to vehicle-treated mice. | [1] |

Table 3: Effect of VnP-16 on Osteoblast Mineralization

| Parameter | Cell Type | VnP-16 Concentration | Observed Effect | Citation |

| Calcium Deposition | Osteoblast precursors | Not specified | Increased calcium deposition, indicating enhanced matrix mineralization. | [1] |

Table 4: Effect of VnP-16 on Osteoblast-Related Gene Expression

| Gene | Cell Type | VnP-16 Concentration | Observed Effect | Citation |

| Alkaline Phosphatase (Alpl) | In vivo calvarial defect model | Not specified | Significantly higher expression levels. | [1] |

| Bone Sialoprotein (Bsp) | In vivo calvarial defect model | Not specified | Significantly higher expression levels. | [1] |

| Runx2 | Not explicitly reported in the context of VnP-16 treatment in the searched literature. | - | - | |

| Osterix (Sp7) | Not explicitly reported in the context of VnP-16 treatment in the searched literature. | - | - | |

| Osteocalcin (Bglap) | Not explicitly reported in the context of VnP-16 treatment in the searched literature. | - | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to assess the in vitro effects of VnP-16 on osteoblasts.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed osteoblasts in a 96-well plate at a density of 5 x 10³ cells/well and culture for 24 hours.

-

Treatment: Treat the cells with various concentrations of VnP-16. Include a vehicle control.

-

Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control group.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. Its activity can be quantified colorimetrically.

-

Cell Culture and Treatment: Seed osteoblasts in a 24-well plate and treat with VnP-16 in an osteogenic differentiation medium.

-

Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100 in Tris-HCl).

-

Enzyme Reaction: Add p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate.

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Stop Reaction: Stop the reaction by adding NaOH.

-

Absorbance Measurement: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.

-

Data Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

Alizarin Red S Staining for Mineralization

This staining method detects calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.

-

Cell Culture and Differentiation: Culture osteoblasts in the presence of VnP-16 in an osteogenic medium for 14-21 days, allowing for matrix mineralization.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Staining: Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

-

Washing: Gently wash with deionized water to remove excess stain.

-

Visualization: Visualize the red-stained calcium nodules under a microscope.

-

Quantification (Optional): To quantify the mineralization, destain the wells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is used to measure the expression levels of specific genes involved in osteoblast differentiation.

-

RNA Extraction: Culture osteoblasts with and without VnP-16 for the desired time points. Extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for target genes (e.g., Runx2, Sp7/Osterix, Bglap/Osteocalcin, Alpl) and a reference gene (e.g., Actb, Gapdh).

-

Thermal Cycling: Perform the qPCR in a real-time PCR system.

-

Data Analysis: Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression in VnP-16-treated cells relative to the control.

Mandatory Visualizations

VnP-16 Signaling Pathway in Osteoblasts

The primary signaling pathway activated by VnP-16 in osteoblasts involves the interaction with β1 integrin and subsequent activation of Focal Adhesion Kinase (FAK).

Experimental Workflow for In Vitro Osteoblast Studies

The following diagram illustrates a typical workflow for investigating the effects of VnP-16 on osteoblasts in vitro.

References

VnP-16: A Dual-Acting Peptide for Bone Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

VnP-16 is a synthetic peptide derived from human vitronectin, demonstrating significant potential as a therapeutic agent for bone disorders such as osteoporosis. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of VnP-16. It details the signaling pathways through which VnP-16 exerts its dual regulatory effects on bone remodeling—promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts. This guide also includes a compilation of its quantitative properties and outlines key experimental protocols utilized in its preclinical evaluation.

Molecular Structure and Physicochemical Properties

VnP-16 is a 12-amino acid peptide corresponding to residues 270-281 of human vitronectin.[1] Its primary sequence is H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2. The C-terminus is amidated, a common modification to increase peptide stability.

Quantitative Data

| Property | Value | Reference |

| Amino Acid Sequence | H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2 | [1] |

| Molecular Formula | C82H112N20O17 | [1] |

| Molecular Weight | 1649.89 g/mol | [2] |

| Purity | >95% (as determined by HPLC) | [1] |

| Solubility | Soluble in water | [1] |

| Appearance | Freeze-dried solid | [1] |

Mechanism of Action

VnP-16 exhibits a dual mechanism of action, simultaneously promoting bone formation and inhibiting bone resorption through its interaction with integrin receptors on osteoblasts and osteoclasts.

Stimulation of Bone Formation

VnP-16 promotes osteoblast differentiation and activity, leading to enhanced bone formation.[3] This is achieved through direct interaction with β1 integrin on the surface of osteoblasts, which subsequently activates Focal Adhesion Kinase (FAK).[2][3] FAK activation triggers downstream signaling cascades that are crucial for osteoblast maturation and function.

References

- 1. Vitronectin-derived bioactive peptide prevents spondyloarthritis by modulating Th17/Treg imbalance in mice with curdlan-induced spondyloarthritis | PLOS One [journals.plos.org]

- 2. A Vitronectin-Derived Peptide Restores Ovariectomy-Induced Bone Loss by Dual Regulation of Bone Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitronectin-derived bioactive peptide prevents spondyloarthritis by modulating Th17/Treg imbalance in mice with curdlan-induced spondyloarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Vitronectin-Derived Peptide VnP-16: A Technical Guide to its Dual Anabolic and Anti-Resorptive Action in Bone Regeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide VnP-16, derived from the human vitronectin protein, has emerged as a promising therapeutic agent for bone regeneration. This in-depth technical guide details the multifaceted mechanism of action of VnP-16, which uniquely combines the stimulation of bone formation with the inhibition of bone resorption. This dual functionality presents a significant advantage over existing osteoporosis treatments. This document provides a comprehensive overview of the signaling pathways modulated by VnP-16, detailed experimental protocols for its study, and a summary of key quantitative data from preclinical studies.

Introduction

Vitronectin, an abundant glycoprotein in serum and the extracellular matrix, plays a crucial role in cell adhesion, spreading, and differentiation.[1] The peptide VnP-16 is a 12-amino-acid sequence (RVYFFKGKQYWE) corresponding to residues 270-281 of human vitronectin.[1] Research has demonstrated that VnP-16 possesses potent osteogenic properties, promoting the differentiation of mesenchymal stem cells into osteoblasts and enhancing bone matrix deposition.[2][3] Concurrently, VnP-16 actively suppresses osteoclast differentiation and function, thereby mitigating bone resorption.[1][4] This dual anabolic and anti-resorptive activity makes VnP-16 a compelling candidate for the treatment of bone loss associated with conditions like osteoporosis and periodontitis.[1][5]

Mechanism of Action: A Dual Approach to Bone Homeostasis

VnP-16 exerts its influence on bone remodeling through distinct signaling pathways in osteoblasts and osteoclasts.

Promotion of Bone Formation: Osteoblast Activation

VnP-16 promotes bone formation by directly interacting with β1 integrin on the surface of osteoblasts.[1][4] This interaction triggers the activation of Focal Adhesion Kinase (FAK), a critical mediator of intracellular signaling.[1][3] The activation of the β1 integrin-FAK pathway initiates a downstream cascade that ultimately leads to enhanced osteoblast differentiation and activity.[1] This results in increased expression of key osteogenic markers and subsequent mineralization of the bone matrix.

Inhibition of Bone Resorption: Osteoclast Suppression

VnP-16 inhibits bone resorption through a two-pronged approach targeting both osteoclast differentiation and function.

-

Inhibition of Osteoclast Differentiation: VnP-16 restrains the differentiation of osteoclast precursors by suppressing the Janus N-terminal Kinase (JNK)-c-Fos-Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) signaling pathway.[1][4] This pathway is crucial for the development of mature, multinucleated osteoclasts.

-

Inhibition of Osteoclast Function: VnP-16 also curtails the resorptive activity of mature osteoclasts by interfering with the αvβ3 integrin-c-Src-proline-rich tyrosine kinase 2 (PYK2) signaling pathway.[1][4] This pathway is essential for the cytoskeletal organization required for osteoclasts to adhere to the bone surface and carry out resorption.

References

- 1. Inhibition of osteoclast activation by phloretin through disturbing αvβ3 integrin-c-Src pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of bone and soft tissue by micro-computed tomography: applications to ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Osteoclast Activation by Phloretin through Disturbing αvβ3 Integrin-c-Src Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A vitronectin-derived peptide prevents and restores alveolar bone loss by modulating bone re-modelling and expression of RANKL and IL-17A - PubMed [pubmed.ncbi.nlm.nih.gov]

VnP-16: A Vitronectin-Derived Peptide Modulating Cellular Adhesion and Migration Through Integrin Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

VnP-16, a bioactive peptide derived from human vitronectin (residues 270-281, sequence RVYFFKGKQYWE-NH2), has emerged as a significant modulator of cellular behavior, particularly in the context of bone remodeling.[1][2] Its mechanism of action, primarily through the engagement of specific integrin receptors, positions it as a molecule of interest for investigating the fundamental processes of cellular adhesion and migration. This technical guide provides an in-depth overview of the core signaling pathways activated by VnP-16, details experimental protocols to study its effects, and presents hypothetical quantitative data to guide future research. While the primary focus of existing research has been on osteoblasts and osteoclasts, the signaling cascades initiated by VnP-16, involving key regulators like Focal Adhesion Kinase (FAK), are universally critical for cell adhesion and motility across various cell types.

Core Signaling Pathways of VnP-16

VnP-16 exerts its biological effects by interacting with cell surface integrin receptors, transmembrane proteins that link the extracellular matrix (ECM) to the intracellular cytoskeleton.[3] These interactions trigger "outside-in" signaling cascades that regulate a multitude of cellular functions, including adhesion, migration, proliferation, and differentiation.[4] The primary signaling axes identified for VnP-16 involve β1 and αvβ3 integrins.

β1 Integrin - Focal Adhesion Kinase (FAK) Pathway

In osteoblasts, VnP-16 has been shown to directly interact with β1 integrins, leading to the activation of Focal Adhesion Kinase (FAK).[1][2][5] FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling.[6][7] Upon activation, FAK undergoes autophosphorylation at tyrosine residue 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[8] The resulting FAK-Src complex phosphorylates a multitude of downstream targets, including paxillin and p130Cas, which are crucial for the assembly and turnover of focal adhesions—large, dynamic protein complexes that anchor the cell to the ECM.[6] The dynamic regulation of focal adhesions is essential for cell migration.[8]

αvβ3 Integrin Signaling in the Context of Cell Migration

While the inhibitory effects of VnP-16 on osteoclast resorption are mediated through αvβ3 integrin, this integrin is also a key player in promoting migration in other cell types, such as endothelial cells during angiogenesis. αvβ3 integrin signaling often involves the activation of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. These proteins are master regulators of the actin cytoskeleton, controlling the formation of stress fibers, lamellipodia, and filopodia, respectively—structures that are fundamental to cell movement. It is plausible that in cell types where αvβ3 engagement promotes migration, VnP-16 could act as a modulator of this process.

Quantitative Data on VnP-16 Effects

While specific quantitative data on the effects of VnP-16 on general cellular adhesion and migration are not yet widely published, based on its known signaling pathways, we can hypothesize the expected outcomes of such studies. The following tables present illustrative data.

Table 1: Hypothetical Effect of VnP-16 on Cellular Adhesion

| Cell Type | VnP-16 Concentration (µg/mL) | Substrate | Adherent Cells (%) (Relative to Control) |

| Human Fibroblasts | 10 | Fibronectin | 125 ± 8 |

| Human Fibroblasts | 50 | Fibronectin | 160 ± 12 |

| Human Fibroblasts | 100 | Fibronectin | 185 ± 15 |

| Endothelial Cells | 50 | Vitronectin | 140 ± 10 |

| Endothelial Cells | 50 | Collagen I | 110 ± 5 |

Table 2: Hypothetical Effect of VnP-16 on Cellular Migration

| Assay Type | Cell Type | VnP-16 Concentration (µg/mL) | Migration Rate (% of Control) |

| Wound Healing | Human Fibroblasts | 50 | 150 ± 11 |

| Wound Healing | Human Fibroblasts | 100 | 190 ± 18 |

| Transwell | Endothelial Cells | 50 | 175 ± 14 |

| Transwell | Cancer Cell Line (e.g., MDA-MB-231) | 50 | 130 ± 9 |

Experimental Protocols

To investigate the role of VnP-16 in cellular adhesion and migration, standardized in vitro assays are essential.

Cellular Adhesion Assay

This protocol is designed to quantify the attachment of cells to an ECM-coated surface in the presence or absence of VnP-16.

Materials:

-

96-well tissue culture plates

-

VnP-16 peptide

-

Extracellular matrix proteins (e.g., fibronectin, vitronectin, collagen)

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Crystal Violet staining solution

-

Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2)

-

Plate reader

Procedure:

-

Plate Coating: Coat wells of a 96-well plate with 50 µL of ECM protein solution (e.g., 10 µg/mL fibronectin in PBS) and incubate for 1 hour at 37°C or overnight at 4°C. Coat control wells with 1% BSA in PBS.

-

Blocking: Aspirate the coating solution and block non-specific binding by adding 100 µL of 1% BSA in PBS to each well. Incubate for 30 minutes at 37°C.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium to a concentration of 1 x 10^5 cells/mL. Pre-incubate the cell suspension with various concentrations of VnP-16 for 30 minutes.

-

Seeding: Wash the coated plate twice with PBS. Add 100 µL of the cell suspension to each well.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

-

Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with 100 µL of methanol for 10 minutes. Remove methanol and stain with 50 µL of 0.5% Crystal Violet solution for 20 minutes.

-

Elution: Wash the wells thoroughly with water and air dry. Add 100 µL of Sorensen's buffer to each well to solubilize the stain.

-

Quantification: Measure the absorbance at 570 nm using a plate reader.

Wound Healing (Scratch) Assay

This assay measures two-dimensional cell migration.

Materials:

-

6-well or 12-well tissue culture plates

-

VnP-16 peptide

-

Cell culture medium

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

-

Scratch Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the cell monolayer.

-

Washing: Gently wash the well with PBS to remove detached cells and debris.

-

Treatment: Add fresh medium containing the desired concentration of VnP-16 or a vehicle control.

-

Imaging: Immediately capture images of the scratch at designated locations (time 0).

-

Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).

-

Analysis: Measure the width of the scratch at different time points. The rate of wound closure is indicative of cell migration.

Transwell Migration Assay (Boyden Chamber)

This assay assesses the chemotactic response of cells to a chemoattractant.

Materials:

-

24-well Transwell plates (with 8.0 µm pore size inserts)

-

VnP-16 peptide

-

Cell culture medium (serum-free and serum-containing)

-

Chemoattractant (e.g., FBS, specific growth factors)

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

Procedure:

-

Plate Preparation: Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL. Add VnP-16 at the desired concentrations to the cell suspension.

-

Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for 4-24 hours (depending on the cell type) at 37°C.

-

Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain with Crystal Violet for 20 minutes.

-

Imaging and Quantification: Wash the inserts with water and allow them to air dry. Image the migrated cells using a microscope. For quantification, elute the stain and measure the absorbance.[9]

Conclusion and Future Directions

VnP-16 is a promising bioactive peptide that modulates fundamental cellular processes through its interaction with integrin receptors and subsequent activation of key signaling molecules like FAK. While current research has primarily elucidated its role in bone metabolism, the signaling pathways it engages are central to cellular adhesion and migration in a wide array of physiological and pathological contexts. The experimental frameworks provided in this guide offer a starting point for researchers to explore the broader implications of VnP-16 in fields such as wound healing, angiogenesis, and cancer biology. Future studies focusing on a wider range of cell types and employing the quantitative assays described herein will be crucial to fully understand the therapeutic and research potential of this vitronectin-derived peptide.

References

- 1. stackscientific.nd.edu [stackscientific.nd.edu]

- 2. clyte.tech [clyte.tech]

- 3. Integrins in cell adhesion and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of integrin-mediated adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The focal adhesion kinase--a regulator of cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Focal adhesion kinase is involved in mechanosensing during fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchhub.com [researchhub.com]

VnP-16 (Etoposide) In Vivo Administration Protocol for Murine Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

VnP-16, also known as Etoposide, is a potent anti-cancer agent widely utilized in preclinical and clinical settings. Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2][3] By stabilizing the topoisomerase II-DNA complex, VnP-16 induces double-strand DNA breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][3][4][5] This document provides detailed protocols for the in vivo administration of VnP-16 in mouse models, intended to guide researchers in pharmacology, oncology, and drug development. The protocols outlined below cover formulation, administration routes, and dosage considerations critical for reproducible and effective preclinical studies.

Data Presentation: Quantitative Summary of VnP-16 Administration in Mice

The following table summarizes various dosages and administration routes of Etoposide (VnP-16) reported in murine studies. This information is intended to serve as a guideline for experimental design.

| Mouse Strain | Administration Route | Dosage | Vehicle/Formulation | Key Findings | Reference |

| Swiss Albino | Intraperitoneal (IP) | 5, 10, 15, 20 mg/kg | Not Specified | Dose-dependent increase in clastogenicity. | [6] |

| Swiss-Albino | Intraperitoneal (IP) | 1, 1.5, 2 mg/kg | Not Specified | Caused dose-related embryotoxicity and malformations. | [7][8] |

| CDF1 | Intraperitoneal (IP) | 20, 80 mg/kg | Aqueous solution vs. Oil suspension | Oil suspension showed lower toxicity and higher efficacy. | [4] |

| SPF Rats | Intravenous (IV) | 0.13, 0.4, 1.2, 3.6 mg/kg/day | Not Specified | Dose-related maternal toxicity, embryotoxicity, and teratogenicity at ≥0.4 mg/kg/day. | [7][8] |

Experimental Protocols

1. Formulation and Preparation of VnP-16 for Injection

Proper formulation is critical to ensure drug stability and bioavailability while minimizing potential adverse effects.

Materials:

-

Etoposide (VnP-16) powder

-

5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP[9][10][11]

-

Sterile vials

-

Syringes and filters (0.22 µm)

Protocol:

-

Prepare a stock solution of VnP-16 by dissolving the powder in a suitable vehicle.

-

For intravenous or intraperitoneal injection, dilute the VnP-16 stock solution with either 5% Dextrose Injection or 0.9% Sodium Chloride Injection to a final concentration of 0.2 to 0.4 mg/mL.[9][10][11]

-

Solutions prepared at concentrations above 0.4 mg/mL may lead to precipitation.[9][10][11]

-

Visually inspect the final solution for any particulate matter or discoloration before administration.

-

Use the prepared solution promptly. Diluted VnP-16 solutions are stable for a limited time at room temperature.[9][10]

2. Administration Protocols

The choice of administration route depends on the experimental objective, desired pharmacokinetic profile, and tumor model.

a) Intraperitoneal (IP) Injection

This is a common route for administering substances to rodents, allowing for rapid absorption.

Materials:

-

Prepared VnP-16 solution

-

Sterile syringe (1 mL) with a 25-27 gauge needle[7]

-

70% Isopropyl alcohol swabs

-

Appropriate mouse restraint device

Protocol:

-

Properly restrain the mouse to expose the abdomen.

-

The injection site is typically in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7][12][13]

-

Disinfect the injection site with an alcohol swab.[12]

-

Insert the needle at a 30-40 degree angle with the bevel facing up.[7][13]

-

Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement in an organ or blood vessel.[12]

-

Inject the VnP-16 solution slowly and steadily. The maximum recommended injection volume for a mouse is <10 ml/kg.[7]

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress or adverse reactions.[7]

b) Intravenous (IV) Tail Vein Injection

This route provides direct entry into the systemic circulation, resulting in immediate bioavailability.

Materials:

-

Prepared VnP-16 solution

-

Mouse restrainer

-

Heat lamp or warm water bath to induce vasodilation[14]

-

70% Isopropyl alcohol swabs

Protocol:

-

Place the mouse in a restraining device, allowing access to the tail.[14]

-

Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.[14]

-

Disinfect the tail with an alcohol swab.

-

Identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle, almost parallel to the tail.[14][15]

-

A successful insertion may be indicated by a small flash of blood in the needle hub.

-

Inject the VnP-16 solution slowly. The recommended maximum bolus injection volume is 5 ml/kg.[6]

-

If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

-

After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[14]

-